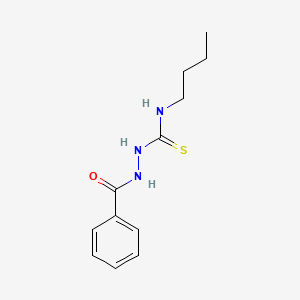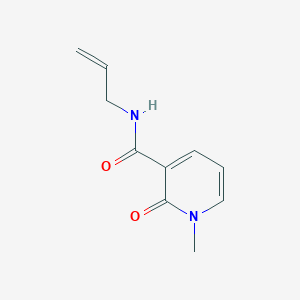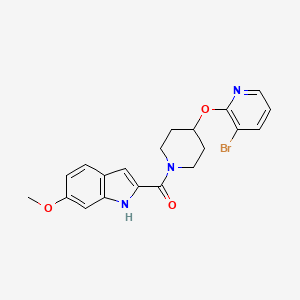
1-Benzamido-3-butylthiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Benzamido-3-butylthiourea is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. It is a thiourea derivative that has been synthesized for various purposes, including as a starting material for the synthesis of other compounds.
Mecanismo De Acción
The mechanism of action of 1-Benzamido-3-butylthiourea is not fully understood. However, studies have suggested that it may act by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which are involved in the inflammatory response. The compound has also been reported to have antioxidant properties, which may contribute to its anti-inflammatory effects.
Biochemical and physiological effects:
Studies have shown that 1-Benzamido-3-butylthiourea can modulate the expression of various genes involved in inflammation and oxidative stress. It has been reported to reduce the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), in vitro and in vivo. The compound has also been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 1-Benzamido-3-butylthiourea in lab experiments is its relatively low toxicity. It has been reported to have a high therapeutic index, which makes it a promising candidate for further development. However, the compound has poor solubility in water, which may limit its use in certain experiments. Additionally, more studies are needed to determine the optimal dosage and administration route for the compound.
Direcciones Futuras
There are several potential future directions for the research on 1-Benzamido-3-butylthiourea. One area of interest is its potential use in the treatment of neurodegenerative diseases. Studies have shown that the compound can protect against oxidative stress and inflammation, which are implicated in the pathogenesis of these diseases. Another potential application is in the treatment of cancer. The compound has been shown to inhibit the growth of various cancer cell lines in vitro, and more studies are needed to determine its efficacy in vivo. Additionally, further research is needed to elucidate the mechanism of action of the compound and to optimize its pharmacokinetic properties.
Conclusion:
In conclusion, 1-Benzamido-3-butylthiourea is a promising compound that has potential applications in various fields of research. Its unique properties, including its anti-inflammatory, anti-tumor, and anti-diabetic effects, make it a promising candidate for further development. However, more studies are needed to determine its optimal dosage, administration route, and mechanism of action. The future research on this compound may lead to the development of new therapeutic agents for the treatment of various diseases.
Métodos De Síntesis
The synthesis of 1-Benzamido-3-butylthiourea involves the reaction of butylamine and potassium thiocyanate, followed by the reaction with benzoyl chloride. The resulting product is then purified through recrystallization. This method has been reported to yield high purity and yield of the compound.
Aplicaciones Científicas De Investigación
1-Benzamido-3-butylthiourea has been extensively studied for its potential pharmacological properties. It has been investigated as an anti-inflammatory, anti-tumor, and anti-diabetic agent. The compound has also been explored for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's.
Propiedades
IUPAC Name |
1-benzamido-3-butylthiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3OS/c1-2-3-9-13-12(17)15-14-11(16)10-7-5-4-6-8-10/h4-8H,2-3,9H2,1H3,(H,14,16)(H2,13,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOUKJASADDCREL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=S)NNC(=O)C1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(Butylcarbamothioyl)amino]benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,3-dimethyl-6-(3-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)pyrrolidine-1-carbonyl)-7-propyl-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione](/img/structure/B2868394.png)

![(3E)-4-[(3-aminopyridin-2-yl)amino]pent-3-en-2-one](/img/structure/B2868399.png)


![N-(benzo[d]thiazol-2-yl)-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)acetamide](/img/structure/B2868403.png)



![1-(3-Chlorophenyl)-3-[(2-chlorophenyl)methyl]urea](/img/structure/B2868410.png)
![4-allyl-5-[1-(4-isopropylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2868411.png)

![2-Ethyl-3-(piperidin-3-ylmethyl)-3H-imidazo[4,5-b]pyridine hydrochloride](/img/structure/B2868414.png)
![N-(furan-2-ylmethyl)-N-(5-methoxybenzo[d]thiazol-2-yl)-5-methylisoxazole-3-carboxamide](/img/structure/B2868416.png)